Bucindolol - 71119-11-4

Bucindolol

Catalog Number: EVT-370153
CAS Number: 71119-11-4
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bucindolol is a synthetic compound classified as a β-adrenergic receptor antagonist, also known as a β-blocker. [, , , , , , , ] While primarily recognized for its β-blocking activity, bucindolol also exhibits ancillary properties, including α1-adrenergic receptor blocking activity and vasodilating properties. [, , , , , ] Bucindolol's multiple mechanisms of action make it a subject of interest in cardiovascular research, particularly in the context of heart failure. [, , , , , , , , , , , , , , ]

Future Directions
  • Further elucidating the role of genetics in bucindolol's therapeutic response: Larger-scale studies are needed to validate the influence of identified genetic polymorphisms and explore potential novel genetic modifiers of its effects. [, , , , , ]
  • Investigating the role of bucindolol in specific heart failure subtypes: Given the mixed results of clinical trials, it would be valuable to explore bucindolol's efficacy in distinct heart failure populations, potentially stratified by etiology, genetic profile, or disease severity. [, , , , , ]
  • Exploring potential alternative applications of bucindolol: While its primary focus has been on heart failure, bucindolol's unique pharmacological profile warrants investigations into its potential efficacy in other cardiovascular conditions like atrial fibrillation or hypertension. [, , , , ]
  • Optimizing bucindolol's therapeutic profile through medicinal chemistry: Investigating structural modifications to the bucindolol molecule could potentially enhance its beneficial effects, reduce potential side effects, or target specific patient populations based on their genetic makeup. [, , ]

Carvedilol

Compound Description: Carvedilol is a nonselective β-adrenergic receptor antagonist with α1-adrenoceptor blocking activity. It is approved for treating hypertension and congestive heart failure [].

Propranolol

Compound Description: Propranolol is a nonselective β-adrenergic receptor antagonist widely used as a standard for evaluating β-blocking activity [].

Pindolol

Compound Description: Pindolol is a nonselective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity [].

Isoproterenol

Compound Description: Isoproterenol is a nonselective β-adrenergic receptor agonist frequently used to assess the β-blocking activity of antagonists [, ].

Relevance: Bucindolol, acting as a β-adrenergic receptor antagonist, effectively inhibits the positive chronotropic and diastolic depressor effects induced by isoproterenol []. This antagonistic relationship highlights bucindolol's primary mechanism of action as a β-blocker.

Phenylephrine

Compound Description: Phenylephrine is a selective α1-adrenergic receptor agonist used to investigate α-blocking activities [, , ].

Relevance: Bucindolol displays weak α1-adrenoceptor antagonist activity against phenylephrine-induced responses [, ]. This suggests that bucindolol's vasodilatory effect might be partially mediated through α1-adrenoceptor blockade, in addition to its primary β-blocking action.

Serotonin (5-HT)

Compound Description: Serotonin (5-HT) is a neurotransmitter that interacts with various 5-HT receptors, including those involved in cardiovascular regulation [].

Relevance: Bucindolol demonstrates weak antagonistic activity at 5-HT receptors, particularly the 5-HT2A and 5-HT2B subtypes []. Although this antagonism is weaker than its β-blocking activity, it might contribute to bucindolol's overall cardiovascular effects.

8-OH-DPAT

Compound Description: 8-OH-DPAT is a selective 5-HT1A receptor agonist used to investigate 5-HT1A receptor activity [].

Relevance: Unlike some β-adrenergic receptor antagonists, such as cyanopindolol, which act as 5-HT1A receptor antagonists, bucindolol does not block the bradycardia induced by 8-OH-DPAT, indicating a lack of significant interaction with the 5-HT1A receptor [].

Xamoterol

Compound Description: Xamoterol is a β1-adrenergic receptor partial agonist investigated for treating congestive heart failure [, ].

Metoprolol

Compound Description: Metoprolol is a selective β1-adrenergic receptor antagonist used for treating hypertension and heart failure [, ].

Bisoprolol

Compound Description: Bisoprolol is a highly selective β1-adrenoceptor antagonist used in treating hypertension and heart failure [, ].

Relevance: Unlike bucindolol, bisoprolol lacks intrinsic sympathomimetic activity (ISA) [, ]. It suggests potential differences in their clinical profiles, particularly in the treatment of heart failure.

CGP 20712A

Compound Description: CGP 20712A is a selective β1-adrenoceptor antagonist used in research to isolate and study the effects of other adrenergic agents [].

Relevance: The use of CGP 20712A in studies with bucindolol helps delineate the specific contributions of β1-adrenoceptor blockade from other pharmacological actions of bucindolol, such as α1-adrenoceptor antagonism and weak 5-HT receptor antagonism [].

Sodium Nitroprusside

Compound Description: Sodium nitroprusside is a potent vasodilator that acts independently of adrenergic receptors [].

Relevance: Bucindolol does not affect sodium nitroprusside-induced vasodilation, indicating that bucindolol's vasodilatory mechanism is distinct from that of sodium nitroprusside and likely involves adrenergic receptor interactions and/or other pathways [].

Oxprenolol

Compound Description: Oxprenolol is a nonselective β-adrenergic receptor antagonist used to treat hypertension [].

Synthesis Analysis

The synthesis of bucindolol involves several chemical reactions that typically include the formation of the core structure through multi-step organic synthesis techniques. One common method involves the condensation of specific aryl amines with carbonyl compounds, followed by reduction and subsequent reactions to achieve the desired stereochemistry.

Key technical details include:

  • The use of high-performance liquid chromatography (HPLC) for enantiomeric separation.
  • Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

Bucindolol has a complex molecular structure characterized by its chiral centers. The molecular formula is C18H24N2O3C_{18}H_{24}N_2O_3, and its systematic name is 1-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)-2-(methylamino)ethanol.

Key structural data:

  • Molecular weight: 320.4 g/mol
  • Melting point: Approximately 118-120 °C
  • The compound exists as a racemic mixture, with both enantiomers displaying pharmacological activity but differing in potency and efficacy.

The structure includes a phenolic moiety linked to an isopropylamino group, contributing to its beta-blocking effects .

Chemical Reactions Analysis

Bucindolol undergoes various chemical reactions during its metabolic processing in the body. The primary metabolic pathway involves hepatic cytochrome P450 enzymes, particularly CYP2D6, which play a crucial role in its biotransformation.

Notable reactions include:

  • Hydroxylation at specific aromatic positions.
  • N-dealkylation leading to the formation of metabolites that may possess biological activity.
  • Glucuronidation, which aids in the excretion of the drug from the body.

These reactions are critical for understanding how bucindolol's pharmacokinetics can vary among individuals due to genetic polymorphisms affecting enzyme activity .

Mechanism of Action

Bucindolol exerts its therapeutic effects primarily through blockade of beta-adrenergic receptors (both beta-1 and beta-2) and alpha-1 adrenergic receptors. This dual action leads to reduced heart rate, decreased myocardial contractility, and vasodilation.

Mechanistic details include:

  • Inhibition of norepinephrine-induced signaling pathways that contribute to cardiac hypertrophy and remodeling.
  • Modulation of intracellular signaling cascades such as the protein kinase B/mammalian target of rapamycin pathway, which is involved in cell survival and growth responses.
  • Reduction in oxidative stress markers within cardiac cells exposed to norepinephrine, thereby protecting against cardiotoxic effects .
Physical and Chemical Properties Analysis

Bucindolol exhibits several physical and chemical properties relevant to its pharmacological application:

Physical Properties:

  • Appearance: White crystalline solid
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties:

  • pKa: Approximately 9.0, indicating basic character.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties influence its formulation for oral administration and impact bioavailability .

Applications

Bucindolol is primarily used in clinical settings for treating chronic heart failure. Its ability to improve left ventricular ejection fraction and reduce symptoms associated with heart failure makes it a valuable therapeutic option.

Additionally, ongoing research explores its potential applications in personalized medicine, particularly through pharmacogenomic approaches that tailor treatment based on individual genetic profiles related to adrenergic receptor polymorphisms .

Properties

CAS Number

71119-11-4

Product Name

Bucindolol

IUPAC Name

2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3

InChI Key

FBMYKMYQHCBIGU-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O

Synonyms

2-[2-Hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]benzonitrile; DL-Bucindolol; MJ 13105-1

Canonical SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.